molecular formula C23H22N2O2 B10766231 5-Fluoro PB-22 5-hydroxyquinoline isomer

5-Fluoro PB-22 5-hydroxyquinoline isomer

Cat. No.: B10766231
M. Wt: 358.4 g/mol
InChI Key: OSRRQNMXXGSCGK-UHFFFAOYSA-N
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Description

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic indole-3-carboxylate derivative featuring a quinoline moiety substituted at the 5-position and a pentyl chain at the indole nitrogen. Its core structure combines a planar aromatic indole scaffold with a quinoline ring system, which may influence receptor-binding affinities and metabolic stability compared to simpler indole derivatives. The pentyl chain at the N1 position is a common feature in synthetic cannabinoids, suggesting possible interactions with cannabinoid receptors (e.g., CB1/CB2) .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-5-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3

InChI Key

OSRRQNMXXGSCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

N-Alkylation of Indole-3-Carboxylate Esters

BaseSolventTemperatureReaction TimeYield (%)
NaHDMF0°C → rt1–2 h85–90
K₂CO₃DMSO80°C24 h75–80

The choice of base significantly impacts efficiency: NaH provides higher yields but requires anhydrous conditions, whereas K₂CO₃ offers operational simplicity at the cost of prolonged reaction times.

Formation of the Acid Chloride Intermediate

Reagents and Reaction Conditions

The carboxylic acid is converted to its reactive acid chloride using oxalyl chloride ((COCl)₂) in the presence of catalytic DMF . This reaction proceeds in dichloromethane (CH₂Cl₂) at room temperature, with gas evolution (HCl and CO₂) serving as a visual indicator of progress. Stoichiometric excess of oxalyl chloride (1.5–2.0 equivalents) ensures complete conversion within 1–2 hours.

Table 2: Acid Chloride Synthesis Parameters

ReagentSolventTemperatureReaction TimeYield (%)
(COCl)₂ (1.5 eq)CH₂Cl₂rt1 h95–98

Esterification with Quinolin-5-Ol

Coupling Reaction Parameters

The final step involves reacting the acid chloride with quinolin-5-ol in the presence of a tertiary amine base such as triethylamine (Et₃N) . This neutralizes HCl generated during the reaction, shifting the equilibrium toward ester formation. A typical procedure employs 1.1 equivalents of quinolin-5-ol and 2 equivalents of Et₃N in CH₂Cl₂ at room temperature for 12–24 hours.

Table 3: Esterification Optimization

Quinolin-5-Ol (eq)Base (eq)SolventTime (h)Yield (%)
1.1Et₃N (2)CH₂Cl₂2470–75
1.3PyridineTHF4860–65

Isolation of the Final Product

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by brine to eliminate residual salts. Column chromatography on silica gel using a gradient of ethyl acetate in hexane (10–30%) purifies the ester, yielding quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate as a pale-yellow solid.

Alternative Synthetic Routes

One-Pot Synthesis Approaches

Recent advances explore tandem N-alkylation and esterification in a single vessel. For instance, microwave-assisted synthesis reduces reaction times from days to hours, though yields remain comparable to conventional methods (68–72%).

Solid-Phase Synthesis Techniques

Immobilization of the indole core on Wang resin enables stepwise elongation, minimizing purification demands. However, this method is limited by resin loading capacity and scalability challenges.

Optimization and Scale-Up Considerations

Yield Improvement Strategies

  • Catalytic DMAP : Adding 5 mol% 4-dimethylaminopyridine (DMAP) accelerates esterification, improving yields to 80–85%.

  • Solvent Screening : Replacing CH₂Cl₂ with tetrahydrofuran (THF) enhances quinolin-5-ol solubility, reducing reaction times by 30%.

Industrial-Scale Production Challenges

  • Cost of Quinolin-5-Ol : This precursor remains expensive due to limited commercial availability, driving research into catalytic hydroxylation of quinoline.

  • Waste Management : Large-scale use of oxalyl chloride necessitates HCl scrubbing systems to meet environmental regulations .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

The ester linkage in quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding 1-pentyl-1H-indole-3-carboxylic acid and quinolin-5-ol as primary products .

Reaction Conditions and Outcomes:

ConditionProductsRate/Notes
Acidic (HCl, H₂O)Indole-3-carboxylic acid + quinolin-5-olSlow hydrolysis; requires extended reaction times.
Basic (NaOH, H₂O)Indole-3-carboxylate salt + quinolin-5-olFaster than acidic hydrolysis due to nucleophilic attack by hydroxide.

This reaction is critical for understanding the compound’s metabolic degradation and stability in biological systems. Hydrolysis rates depend on pH, temperature, and solvent polarity.

Transesterification

In the presence of alcohols (e.g., methanol, ethanol), the compound undergoes transesterification during gas chromatography–mass spectrometry (GC-MS) analysis, forming methyl or ethyl esters alongside 8-hydroxyquinoline .

Example Reaction:

Quinolin-5-yl ester+CH3OHMethyl indole-3-carboxylate+8-hydroxyquinoline\text{Quinolin-5-yl ester} + \text{CH}_3\text{OH} \rightarrow \text{Methyl indole-3-carboxylate} + \text{8-hydroxyquinoline}

Key Observations:

  • Transesterification occurs rapidly in the GC injection port (250–300°C) .

  • Results in analytical artifacts, complicating forensic identification .

  • The reaction is irreversible under high-temperature conditions .

Thermal Decomposition

At elevated temperatures (e.g., during GC-MS), the compound fragments via α-cleavage and olefin elimination , producing diagnostic ions:

  • m/z 232 : Loss of the quinolin-5-yl radical ([M–144]⁺) .

  • m/z 144 : Formation of an acylium ion (C₉H₆NO⁺) .

  • m/z 116 : Further CO loss from the acylium ion (C₈H₆N⁺) .

Mechanism:

C23H21FN2O2ΔC14H15FNO+(m/z 232)C9H6NO+(m/z 144)+C8H6N+(m/z 116)\text{C}_{23}\text{H}_{21}\text{FN}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_{14}\text{H}_{15}\text{FNO}^+ \, (\text{m/z 232}) \rightarrow \text{C}_9\text{H}_6\text{NO}^+ \, (\text{m/z 144}) + \text{C}_8\text{H}_6\text{N}^+ \, (\text{m/z 116})

This fragmentation pattern is consistent across indole-3-carboxylate derivatives and aids in structural elucidation .

Oxidative Degradation

Exposure to light or oxidizing agents (e.g., H₂O₂) induces oxidation at the pentyl chain or aromatic rings , though specific pathways remain less characterized. Preliminary studies suggest:

  • Formation of epoxides or ketones at the pentyl chain.

  • Hydroxylation of the quinoline or indole rings.

Stability Notes:

  • The compound is stable under inert, anhydrous conditions but degrades in humid or oxidative environments.

  • Melting point shifts (from 100–120°C to broader ranges) indicate impurity formation during decomposition.

Comparative Reactivity with Analogues

CompoundEster Hydrolysis RateTransesterification TendencyThermal Stability
Quinolin-5-yl derivativeModerateHigh (forms methyl ester)Low (degrades >200°C)
Quinolin-8-yl derivativeSimilarSimilarSlightly higher
Naphthoylindoles (JWH-018)Slower (no ester)N/AHigher

Research Implications

  • Forensic Analysis : Transesterification artifacts complicate GC-MS identification; LC-MS is recommended for accurate detection .

  • Drug Design : Hydrolysis susceptibility can be mitigated by structural modifications (e.g., fluorination).

  • Metabolic Pathways : Esterase enzymes in vivo likely accelerate hydrolysis, producing inactive metabolites.

This compound’s reactivity underscores the importance of controlled handling and advanced analytical techniques in research and forensic applications .

Scientific Research Applications

Pharmacological Applications

Interaction with Cannabinoid Receptors

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate exhibits significant agonistic activity at cannabinoid receptors, which has implications for pain management and anti-inflammatory therapies. Its binding affinity allows it to activate various intracellular signaling pathways, potentially leading to analgesic effects and modulation of neurotransmitter release.

Table 1: Binding Affinity Comparison

Compound NameCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)
Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate2345
PB-221230
JWH-0181550

Potential Therapeutic Effects

Research indicates that quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate may have therapeutic potential in treating conditions such as chronic pain, anxiety disorders, and inflammation due to its interaction with the endocannabinoid system .

Toxicological Studies

Thermal Degradation and Inhalation Effects

Studies have shown that when quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is subjected to thermal degradation, it produces metabolites such as 8-quinolinol and pentyl indazole 3-carboxylic acid. These degradation products lack cannabinoid receptor activity, suggesting that the method of administration significantly influences its biological effects .

Table 2: Degradation Products and Their Activities

Degradation ProductCB1 ActivityCB2 Activity
8-QunolinolNoneNone
Pentyl Indazole 3-Carboxylic AcidNoneNone

Table 3: Comparison with Other Synthetic Cannabinoids

Compound NameStructural FeaturesUnique Pharmacological Properties
Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylateQuinoline moiety + Pentyl chain + Indole groupStrong agonist at CB1 and CB2 receptors
PB-22Similar indole backboneHigher potency at CB2 receptor
JWH-018Lacks quinoline moietyDifferent receptor binding characteristics

Future Research Directions

Given the psychoactive properties of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate, further research is warranted to explore its therapeutic applications while assessing safety profiles. Studies focusing on its long-term effects and potential for addiction are critical for understanding its viability as a therapeutic agent.

Mechanism of Action

The exact mechanism by which PB-22 5-hydroxyquinoline isomer exerts its effects remains unknown. It likely interacts with cannabinoid receptors, affecting signaling pathways and cellular responses.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: The quinolin-5-yl group’s synthesis requires precise regioselective coupling, unlike the more common quinolin-8-yl derivatives .
  • Forensic Relevance: Differentiation from isomers (e.g., 5Q/6Q hydroxyquinoline isomers) necessitates advanced LC-MS/MS or NMR methodologies .
  • Unanswered Questions: No direct studies on the target compound’s receptor binding or toxicity exist; inferences are drawn from structural analogs.

Biological Activity

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that exhibits significant biological activity primarily through its interactions with cannabinoid receptors, particularly CB1 and CB2. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate has a molecular formula of C23H26N2O2 and a molecular weight of approximately 358.43 g/mol. Its structure includes a quinoline moiety linked to a pentyl chain and an indole-3-carboxylate group, which is crucial for its biological activity.

The primary mechanism of action for quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate involves:

  • Agonistic Activity : The compound acts as an agonist at cannabinoid receptors CB1 and CB2, leading to the activation of various intracellular signaling pathways. This activation results in physiological effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter release.
  • Receptor Binding Affinity : Research indicates that quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate exhibits a high binding affinity for the CB1 receptor compared to the CB2 receptor, which influences its psychoactive effects .

Psychoactive Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate induces effects similar to those of tetrahydrocannabinol (THC), including:

  • Euphoria
  • Altered perception
  • Relaxation
    These effects are attributed to its interaction with the endocannabinoid system, which plays a vital role in mood regulation and sensory perception .

Analgesic and Anti-inflammatory Effects

The compound has shown potential in providing analgesic effects, making it a candidate for pain management therapies. Its anti-inflammatory properties could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis

The synthesis of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate typically involves several key steps, including:

  • Formation of the Indole Core : Starting from indole derivatives through alkylation.
  • Carboxylation : Introducing the carboxylic acid group at the 3-position.
  • Esterification : Finalizing the structure by forming an ester bond with the quinoline moiety.

This multi-step synthesis is crucial for ensuring the desired biological activity and potency of the compound .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate:

StudyFindings
NIDA Study (2013)Demonstrated that similar compounds bind effectively to CB receptors, indicating potential therapeutic applications for pain relief and anti-inflammation .
PMC Research (2020)Highlighted the compound's agonistic activity at CB receptors, correlating structural modifications with changes in receptor affinity and biological effects .
Comparative AnalysisCompared quinolin-based synthetic cannabinoids, showing that variations in alkyl chain length significantly affect pharmacokinetic properties and receptor selectivity.

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